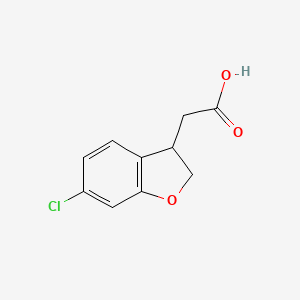![molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) es un compuesto orgánico complejo con la fórmula molecular C34H36N4O4. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples anillos aromáticos y grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso normalmente comienza con la preparación de compuestos intermedios, que luego se combinan a través de la formación de enlaces peptídicos. Los reactivos comunes utilizados en estas reacciones incluyen ésteres de aminoácidos, amoníaco y varios agentes de acoplamiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, como la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase de solución. Estos métodos permiten la producción eficiente del compuesto en cantidades significativas, asegurando su disponibilidad para la investigación y las aplicaciones comerciales .
Análisis De Reacciones Químicas
Tipos de Reacciones
Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, juegan un papel crucial en la determinación del resultado de estas reacciones .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir derivados aminados .
Aplicaciones Científicas De Investigación
Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo por el cual Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. Estas interacciones pueden influir en varios procesos biológicos, incluida la actividad enzimática, la transducción de señales y la expresión genética . La estructura del compuesto le permite unirse a receptores o enzimas específicos, modulando su actividad y provocando diversos efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos Similares
Otros Derivados de Glicinamida: Varios derivados de glicinamida exhiben propiedades químicas y aplicaciones similares, lo que los hace relevantes para la comparación.
Singularidad
Glicinamida, N-[2-(4-hidroxifenil)etil]glicil-N-[1,1’-bifenil]-4-ilglicil-N2-(2-feniletil)-(9CI) es único debido a su combinación específica de grupos funcionales y características estructurales.
Propiedades
Fórmula molecular |
C34H36N4O4 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40) |
Clave InChI |
JAOKSQLUELFTBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



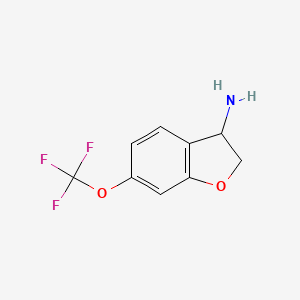

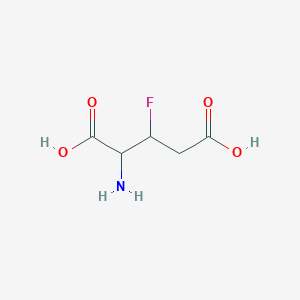
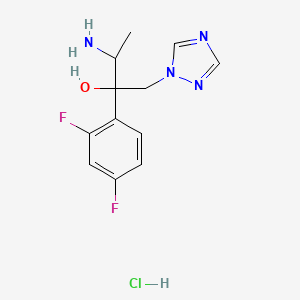
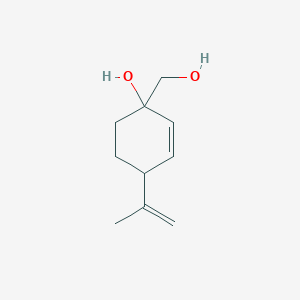
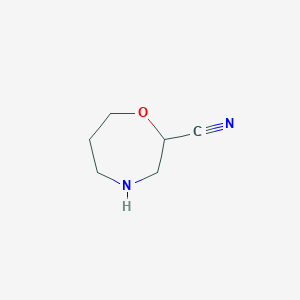
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
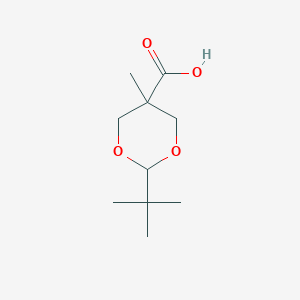

![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
